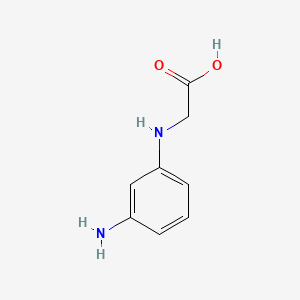

2-(3-Aminophenylamino)acetic acid

Descripción

Propiedades

Número CAS |

6262-30-2 |

|---|---|

Fórmula molecular |

C8H10N2O2 |

Peso molecular |

166.18 g/mol |

Nombre IUPAC |

2-(3-aminoanilino)acetic acid |

InChI |

InChI=1S/C8H10N2O2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |

Clave InChI |

MXUKTFBCWISLPC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)NCC(=O)O)N |

SMILES canónico |

C1=CC(=CC(=C1)NCC(=O)O)N |

Secuencia |

G |

Origen del producto |

United States |

Comparación Con Compuestos Similares

3-Aminobenzoic Acid

CAS: 99-05-8 . Formula: C₇H₇NO₂ . Molecular Weight: 137.14 g/mol. Structure: Benzoic acid derivative with a -COOH group directly attached to the benzene ring and an -NH₂ group at C3. Key Differences:

2-Amino-3-formylbenzoic Acid

CAS: 27867-47-6 . Formula: C₈H₇NO₃ . Molecular Weight: 165.15 g/mol. Structure: Contains a formyl (-CHO) group at C2 and an amino (-NH₂) group at C3 on a benzoic acid backbone. Key Differences:

Methyl 2-(3-Aminophenoxy)acetate

CAS: 158196-47-5 . Formula: C₉H₁₁NO₃. Molecular Weight: 181.19 g/mol. Structure: Ester derivative with a methoxy (-OCH₃) group replacing the acetic acid’s hydroxyl. Key Differences:

2-Amino-2-(2,3-dimethoxyphenyl)acetic Acid

CAS: 116435-35-9 . Formula: C₁₀H₁₃NO₄ . Molecular Weight: 211.21 g/mol. Structure: Features methoxy (-OCH₃) groups at C2 and C3, with an amino group and acetic acid on the benzene ring. Key Differences:

2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid

CAS: 242475-26-9 . Formula: C₉H₈F₃NO₂ . Molecular Weight: 219.16 g/mol. Structure: Substituted with a trifluoromethyl (-CF₃) group at C3. Key Differences:

- The strong electron-withdrawing -CF₃ group enhances acidity and may improve metabolic stability in pharmaceutical contexts.

- Solubility : 10 mg/mL in DMSO, suggesting lower aqueous solubility than the target compound .

Key Findings and Discussion

- Structural Impact on Acidity: The acetic acid side chain in the target compound provides distinct acidity compared to benzoic acid derivatives (e.g., 3-Aminobenzoic acid) .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in ) enhance acidity and stability, while methoxy groups (e.g., ) alter electronic properties.

- Safety Profiles: The target compound’s hazards (skin/eye irritation) contrast with 3-Aminobenzoic acid’s lower risk profile .

- Applications : While the target compound’s uses are unspecified, analogs serve as intermediates in dyes, pharmaceuticals, and agrochemicals .

Métodos De Preparación

Synthetic Route via 3-Nitroaniline and Glyoxylic Acid

One of the classical and widely used synthetic routes for this compound involves:

- Starting Material: 3-nitroaniline

- Key Steps:

- Reduction of 3-nitroaniline to 3-aminophenylamine (meta-phenylenediamine derivative).

- Condensation Reaction between the 3-aminophenylamine and glyoxylic acid under acidic conditions.

This condensation typically proceeds in a suitable solvent such as ethanol or water, sometimes catalyzed by acid to facilitate imine or Schiff base formation followed by rearrangement or direct addition to yield the target compound.

- Temperature: Mild to moderate heating (room temperature to reflux)

- Solvent: Ethanol or aqueous medium

- Catalyst: Acidic conditions (e.g., acetic acid or mineral acids)

- Reaction Time: Several hours to completion

This method is scalable and can be adapted for industrial production by optimizing parameters such as temperature, reactant concentration, and purification steps (e.g., crystallization, chromatography) to achieve high yield and purity.

Industrial Preparation via Reduction and Functional Group Transformations

An industrially viable process for related aminophenylacetic acids involves multi-step transformations starting from p-nitrophenylacetonitrile, including:

- Reduction of nitro groups to amino groups using iron or zinc powder under acidic aqueous reflux.

- Subsequent acetylation, nitration, hydrolysis, esterification, deamination, and further reduction and hydrolysis steps to arrive at the aminophenylacetic acid.

This method emphasizes:

- Use of cheap and easily available raw materials.

- Mild reaction conditions.

- Avoidance of highly toxic reagents and specialized equipment.

- High selectivity and no need for isolation of intermediates.

The sequence of reactions is designed to maintain safety and industrial feasibility while ensuring good yields.

Reaction Mechanism and Chemical Considerations

The key step in the synthesis of this compound is the formation of the amino linkage between the 3-aminophenyl group and the acetic acid moiety derived from glyoxylic acid.

- The amino group of 3-aminophenylamine acts as a nucleophile attacking the aldehyde group of glyoxylic acid.

- Under acidic conditions, this leads to the formation of an imine intermediate or directly to the amino acid derivative via addition.

- The reaction is sensitive to pH and solvent choice, which influence the yield and purity.

Summary Table of Preparation Methods

Research Findings and Optimization

- The industrial method described in patent CN1268604C shows that the use of iron or zinc powder for reduction under acidic aqueous conditions at 90–95 °C for 0.5–1 hour is effective for converting nitro precursors to amino derivatives.

- Subsequent acetylation with acetic anhydride at room temperature, nitration with nitric and sulfuric acids, and other steps are optimized to avoid harsh conditions and achieve good selectivity.

- The process avoids the need for isolating intermediates, reducing time and cost.

- Reaction parameters such as molar ratios, temperature, and reaction times are critical for maximizing yield and purity.

- Purification typically involves solvent extraction and crystallization from cold water.

Chemical Reactions Analysis

Types of Reactions Involved

- Reduction: Nitro groups to amino groups using metal powder and acidic aqueous medium.

- Condensation: Amino groups reacting with aldehydes (glyoxylic acid) to form amino acid derivatives.

- Acetylation and Nitration: Functional group transformations to modify intermediates.

- Hydrolysis and Esterification: To convert nitriles or esters to acids.

- Deamination and Further Reduction: To refine the amino acid structure.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Reduction | Iron powder, Zinc powder, Acidic aqueous medium | 90–95 °C, 0.5–1 hour reflux |

| Condensation | Glyoxylic acid, Acid catalyst | Room temperature to reflux, ethanol or water solvent |

| Acetylation | Acetic anhydride | Room temperature, 0.5–1 hour |

| Nitration | Nitric acid, Sulfuric acid | 2–3 hours, 10–15 °C |

| Hydrolysis | Acid or base | Reflux conditions |

Q & A

Basic: What synthetic methodologies are recommended for 2-(3-Aminophenylamino)acetic acid, and how can reaction conditions be optimized to reduce by-products?

Answer:

The synthesis of this compound derivatives often involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example, describes a method for synthesizing structurally similar compounds (e.g., 2-(2-(2-aminoethoxy)ethoxy)acetic acid) using acetonitrile as a solvent, K₂CO₃ as a base, and controlled temperatures (e.g., 50°C for 24 hours) to improve yield and purity . Key optimization steps include:

- By-product reduction : Use of NaBr as a catalyst to suppress side reactions.

- Temperature control : Maintaining mild conditions to avoid decomposition.

- Purification : Column chromatography or recrystallization to isolate the target compound.

For analogous compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid ( ), regioselective bromination in acetic acid with stoichiometric bromine ensures selectivity, achieving 84% yield .

Advanced: How can researchers address discrepancies between experimental NMR data and computational predictions for structural validation?

Answer:

Discrepancies often arise from solvent effects, dynamic conformational changes, or errors in computational models. highlights the use of X-ray crystallography to resolve ambiguities in molecular geometry. For example, the dihedral angle between the phenyl ring and acetic acid group in 2-(3-Bromo-4-methoxyphenyl)acetic acid was experimentally determined as 78.15°, which may deviate from gas-phase DFT calculations . Mitigation strategies include:

- Solvent correction : Apply implicit solvent models (e.g., PCM) in computational workflows.

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria.

- Cross-validation : Compare with IR, mass spectrometry, and crystallographic data ( ) .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Answer:

- HPLC-MS : Quantifies purity and identifies impurities (e.g., unreacted starting materials).

- NMR spectroscopy : Confirms substitution patterns and functional groups. For example, in , NMR was used to verify bromine and methoxy group positions .

- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for 2-(3-Bromo-4-methoxyphenyl)acetic acid ( ) .

- Elemental analysis : Validates empirical formula (e.g., C: 44.2%, H: 3.7%, N: 6.2% for C₈H₉NO₂; ) .

Advanced: How can structural modifications enhance the bioactivity of this compound derivatives while maintaining stability?

Answer:

- Functional group tuning : Introducing electron-withdrawing groups (e.g., Br in ) can modulate electronic properties, affecting receptor binding .

- Conformational rigidification : Cyclization or steric hindrance (e.g., tert-butyl groups in ) improves metabolic stability .

- Hybridization : Combining with bioactive scaffolds (e.g., indole derivatives in ) enhances antiviral or anti-inflammatory activity .

Basic: What storage and handling protocols are critical for preserving the stability of this compound?

Answer:

- Storage : Keep in a dark, inert atmosphere (e.g., argon) at -20°C to prevent oxidation ( ) .

- Handling : Use glove boxes for air-sensitive steps.

- Safety : Follow GHS guidelines ( ): Wear PPE (gloves, goggles) due to hazards like H315 (skin irritation) and H335 (respiratory irritation) .

Advanced: How can computational models predict the reactivity of this compound in novel reaction environments?

Answer:

- DFT calculations : Simulate reaction pathways (e.g., bromination in acetic acid; ) to identify transition states and regioselectivity .

- Molecular docking : Predict binding affinities for biological targets (e.g., receptors in ) .

- Solvent modeling : COSMO-RS predicts solubility and solvent effects on reaction yields.

Basic: What are the common pitfalls in quantifying this compound via titration, and how can they be mitigated?

Answer:

- Indicator selection : Use pH-sensitive dyes (e.g., phenolphthalein) with clear endpoints ( ).

- Error sources : Calibrate burettes to ±0.05 mL accuracy and avoid parallax during volume measurements ( ) .

- Validation : Cross-check with HPLC or gravimetric analysis.

Advanced: How do crystallographic parameters (e.g., hydrogen bonding motifs) influence the solid-state properties of this compound?

Answer:

In -(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), which stabilize the crystal lattice . Such interactions affect:

- Melting point : Stronger H-bonding increases thermal stability.

- Solubility : Dimers reduce solubility in non-polar solvents.

- Mechanical properties : Anisotropic crystal packing influences hardness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.